Dimethyl 2-bromo-5-iodoterephthalate

Catalog No.
S12523286
CAS No.
M.F
C10H8BrIO4
M. Wt
398.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 2-bromo-5-iodoterephthalate

Product Name

Dimethyl 2-bromo-5-iodoterephthalate

IUPAC Name

dimethyl 2-bromo-5-iodobenzene-1,4-dicarboxylate

Molecular Formula

C10H8BrIO4

Molecular Weight

398.98 g/mol

InChI

InChI=1S/C10H8BrIO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3

InChI Key

IGHWOKFYMMHVAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1I)C(=O)OC)Br

Dimethyl 2-bromo-5-iodoterephthalate is a chemical compound with the molecular formula C10H8BrIO4C_{10}H_{8}BrIO_{4} and a molecular weight of approximately 398.98 g/mol. It is categorized as a dimethyl ester of terephthalic acid, specifically substituted at the 2 and 5 positions with bromine and iodine, respectively. This compound is notable for its unique structure, which includes two carboxylate groups esterified with methyl groups, making it useful in various

Typical for halogenated aromatic compounds. Some key reactions include:

  • Cross-Coupling Reactions: The presence of bromine and iodine allows for participation in palladium-catalyzed cross-coupling reactions, where it can react with various nucleophiles to form substituted aromatic compounds.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, facilitating the introduction of different functional groups.
  • Esterification: The carboxylate groups can undergo hydrolysis or transesterification, leading to the formation of different esters or acids.

Several methods can be employed to synthesize dimethyl 2-bromo-5-iodoterephthalate:

  • Bromination and Iodination of Terephthalic Acid Dimethyl Ester: This method involves the stepwise bromination and iodination of terephthalic acid dimethyl ester, utilizing appropriate halogenating agents under controlled conditions.
  • Direct Halogenation: Using bromine and iodine in the presence of a catalyst or under UV light can lead to the formation of the desired compound from a suitable precursor.
  • Cross-Coupling Techniques: Advanced synthetic methods may involve cross-coupling strategies using palladium catalysts to introduce halogen substituents onto the aromatic ring.

Dimethyl 2-bromo-5-iodoterephthalate has several applications in organic synthesis and materials science:

  • Intermediate in Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Building Block for Functional Materials: The compound can be used to create functionalized polymers or materials that exhibit specific electronic or optical properties.
  • Research Tool: It is utilized in chemical research as a precursor for studying reaction mechanisms involving halogenated compounds.

Research on interaction studies involving dimethyl 2-bromo-5-iodoterephthalate focuses on its reactivity with various nucleophiles and electrophiles. Studies may include:

  • Reactivity Profiles: Evaluating how this compound interacts with different reagents under various conditions to understand its potential as a building block in synthetic chemistry.
  • Biological Interactions: Investigating any potential interactions with biological systems, particularly its effects on cellular processes.

Dimethyl 2-bromo-5-iodoterephthalate shares structural similarities with several other halogenated aromatic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Dimethyl 5-bromo-2-iodoisophthalateC10H8BrIO4C_{10}H_{8}BrIO_{4}Similar substitution pattern but on isophthalic acid
Dimethyl terephthalateC10H10O4C_{10}H_{10}O_{4}No halogen substitutions; serves as a base structure
Methyl 2-bromo-5-iodobenzoateC8H6BrIO2C_{8}H_{6}BrIO_{2}Smaller aromatic system; fewer functional groups
Dimethyl 4-bromobenzene-1,3-dicarboxylateC10H8BrO4C_{10}H_{8}BrO_{4}Different substitution pattern; no iodine present

Dimethyl 2-bromo-5-iodoterephthalate is unique due to its combination of both bromine and iodine substitutions along with its specific dicarboxylate structure, providing distinct reactivity and application potential compared to these similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

397.86507 g/mol

Monoisotopic Mass

397.86507 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types